molecular formula C8H15NO3 B1681546 SCH-50911 free base CAS No. 733717-87-8

SCH-50911 free base

Cat. No. B1681546
CAS RN: 733717-87-8
M. Wt: 173.21 g/mol
InChI Key: SEYCKMQSPUVYEF-LURJTMIESA-N
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Description

SCH-50911 free base is a compound with the molecular formula C8H15NO3 . It is also known by other names such as SCH 50911 and 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid . It has a molecular weight of 173.21 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid . The InChI string is InChI=1S/C8H15NO3/c1-8(2)5-12-6(4-9-8)3-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)/t6-/m0/s1 . The compound has a variety of computed descriptors, including Canonical SMILES and Isomeric SMILES .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 305.5±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has an enthalpy of vaporization of 60.0±6.0 kJ/mol and a flash point of 138.6±20.9 °C . The compound has a molar refractivity of 43.6±0.3 cm3, a polar surface area of 59 Å2, and a molar volume of 164.1±3.0 cm3 .

Scientific Research Applications

1. GABA(B) Receptor Antagonism

SCH-50911, as a pharmacological agent, has been primarily studied for its antagonistic effects on GABA(B) receptors. Ong et al. (1998) explored its properties in rat neocortical slices, finding that SCH-50911 effectively antagonized GABA(B) receptors, impacting the frequency of spontaneous discharges and electrically stimulated 3H overflow in a concentration-dependent manner (Ong et al., 1998).

2. Comparison with Other GABA-B Antagonists

Further research by Bolser et al. (1995) compared SCH-50911 with other GABA-B antagonists, finding it more potent in inhibiting the binding of GABA to the GABA-B receptor in rat brain. They noted that SCH-50911 did not show affinity for other receptors like GABA-A, histamine H1, and serotonin 5-HT2, highlighting its specificity (Bolser et al., 1995).

Mechanism of Action

Target of Action

SCH 50911, also known as SCH-50911 or SCH-50911 free base, is a selective antagonist of the GABA B receptor . The GABA B receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

SCH 50911 acts by binding to the GABA B receptor with an IC50 of 1.1 μM . This binding antagonizes the action of GABA at these receptors, thereby inhibiting the normal function of the GABA B receptor . This interaction results in an increase in the electrically-stimulated 3H overflow, indicating an increase in neuronal activity .

Biochemical Pathways

The primary biochemical pathway affected by SCH 50911 is the GABAergic pathway. By antagonizing the GABA B receptor, SCH 50911 can affect the normal inhibitory function of GABA in the central nervous system . This can lead to increased neuronal activity and changes in various downstream effects related to GABAergic signaling .

Pharmacokinetics

It is known that sch 50911 is orally active , suggesting that it is well absorbed in the gastrointestinal tract and can reach its target in the central nervous system when administered orally.

Result of Action

The antagonism of the GABA B receptor by SCH 50911 can result in various molecular and cellular effects. For instance, it has been reported that SCH 50911 can act as an anticonvulsant under normal conditions . Additionally, it can induce acute withdrawal syndrome in GHB-dependent rats, similar to the delirium tremens seen in human alcohol withdrawal, and can precipitate convulsions in GHB-dependent animals .

Biochemical Analysis

Biochemical Properties

SCH 50911 is a selective GABA B receptor antagonist that interacts with the GABA B receptor, a metabotropic receptor involved in inhibitory neurotransmission. The compound binds competitively to the GABA B receptor, inhibiting its activity. This interaction is crucial for its role in modulating neurotransmitter release and synaptic transmission . SCH 50911 has been shown to counteract the effects of GABA B receptor agonists, such as baclofen, by blocking their inhibitory effects on neurotransmitter release .

Cellular Effects

SCH 50911 influences various cellular processes by modulating GABA B receptor activity. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, SCH 50911 can increase the release of neurotransmitters by inhibiting the GABA B receptor, which normally suppresses neurotransmitter release . This modulation of neurotransmitter release can impact various cellular functions, including synaptic plasticity and neuronal excitability .

Molecular Mechanism

The molecular mechanism of SCH 50911 involves its competitive binding to the GABA B receptor, preventing the receptor from interacting with its natural ligand, GABA. By blocking GABA B receptor activity, SCH 50911 inhibits the downstream signaling pathways that are normally activated by GABA binding. This includes the inhibition of adenylate cyclase activity and the modulation of ion channel activity, which are critical for regulating neurotransmitter release and synaptic transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SCH 50911 have been studied over various time periods. The compound has been shown to be stable under standard laboratory conditions, with its effects on GABA B receptor activity being consistent over time. Long-term studies have indicated that SCH 50911 can induce acute withdrawal symptoms in GHB-dependent animals, highlighting its potential impact on long-term cellular function .

Dosage Effects in Animal Models

The effects of SCH 50911 vary with different dosages in animal models. In studies involving rodents, SCH 50911 has been shown to abolish absence seizures in a dose-dependent manner. Higher doses of the compound are more effective in inhibiting GABA B receptor activity, but they can also lead to adverse effects such as convulsions in GHB-dependent animals . The therapeutic window for SCH 50911 is therefore critical for its safe and effective use in research.

Metabolic Pathways

SCH 50911 is involved in metabolic pathways related to GABA B receptor activity. The compound is metabolized in the liver, where it undergoes biotransformation to produce active metabolites. These metabolites can also interact with GABA B receptors, contributing to the overall pharmacological effects of SCH 50911

Transport and Distribution

SCH 50911 is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach its target receptors in the central nervous system. Once inside the brain, SCH 50911 is distributed to different regions, where it interacts with GABA B receptors to exert its effects . The transport of SCH 50911 within cells may involve specific transporters or binding proteins that facilitate its movement across cellular membranes.

Subcellular Localization

The subcellular localization of SCH 50911 is primarily within the synaptic cleft, where it interacts with GABA B receptors on the presynaptic and postsynaptic membranes. This localization is critical for its role in modulating synaptic transmission and neurotransmitter release. SCH 50911 does not appear to undergo significant post-translational modifications that would alter its subcellular localization .

properties

IUPAC Name

2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2)5-12-6(4-9-8)3-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYCKMQSPUVYEF-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CO[C@H](CN1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336120
Record name (2S)-5,5-Dimethyl-2-morpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

733717-87-8, 160415-07-6
Record name (2S)-5,5-Dimethyl-2-morpholineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733717-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SCH-50911 free base
Source ChemIDplus
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Record name (2S)-5,5-Dimethyl-2-morpholineacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160415-07-6
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Record name SCH-50911 FREE BASE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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